molecular formula C21H19N3S B2515682 (Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 477186-35-9

(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2515682
CAS No.: 477186-35-9
M. Wt: 345.46
InChI Key: YOZYHAPPAUXXBD-LGMDPLHJSA-N
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Description

(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3S and its molecular weight is 345.46. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which consists of a thiazole moiety linked to an acrylonitrile group and an isopropylphenyl amino substituent. The structural formula is as follows:

C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}
PropertyValue
Molecular Weight298.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has implications for treating autoimmune diseases and cancers.

Case Study: Inhibition of DHODH

A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on DHODH, with IC50 values in the low nanomolar range. The presence of the thiazole group was critical for binding affinity, enhancing the compound's efficacy.

Anticancer Activity

Research has shown that compounds featuring the thiazole framework possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. The compound's ability to modulate inflammatory cytokines suggests potential therapeutic applications in conditions such as rheumatoid arthritis.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokine levels
DHODH InhibitionSignificant inhibition with low IC50 values

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption and distribution characteristics, although detailed toxicity profiles are still under investigation.

Case Study: Toxicity Assessment

A toxicity assessment conducted on animal models indicated that while the compound exhibited promising biological activity, it also showed dose-dependent toxicity at higher concentrations. Further studies are necessary to optimize dosing regimens to minimize adverse effects while maximizing therapeutic benefits.

Properties

IUPAC Name

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15(2)18-10-6-7-11-19(18)23-13-17(12-22)21-24-20(14-25-21)16-8-4-3-5-9-16/h3-11,13-15,23H,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYHAPPAUXXBD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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